molecular formula C8H10O B1428312 4-Methoxytoluene-2,3,5,6-D4 CAS No. 350818-57-4

4-Methoxytoluene-2,3,5,6-D4

Cat. No.: B1428312
CAS No.: 350818-57-4
M. Wt: 126.19 g/mol
InChI Key: CHLICZRVGGXEOD-LNFUJOGGSA-N
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Description

4-Methoxytoluene-2,3,5,6-D4 is a chemical compound characterized by the presence of a methoxy group (-OCH₃) attached to a toluene ring, with deuterium atoms replacing the hydrogen atoms at positions 2, 3, 5, and 6. This compound is often used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxytoluene-2,3,5,6-D4 typically involves the following steps:

  • Starting Material: Toluene is used as the starting material.

  • Deuteration: The toluene undergoes a deuteration process where hydrogen atoms are replaced by deuterium atoms. This can be achieved using deuterium gas (D₂) in the presence of a catalyst.

  • Methoxylation: The deuterated toluene is then subjected to methoxylation, where a methoxy group is introduced using methanol (CH₃OH) and an acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar methods but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale reactors are employed to handle the increased volume of reactants and products.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxytoluene-2,3,5,6-D4 can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy group or the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong acids (HCl, H₂SO₄) are employed.

Major Products Formed:

  • Oxidation: Products include p-toluic acid, p-toluene diol, and p-toluene ketone.

  • Reduction: Hydrogenation products include methylcyclohexane derivatives.

  • Substitution: Halogenated derivatives and nitro compounds are common products.

Scientific Research Applications

4-Methoxytoluene-2,3,5,6-D4 is widely used in scientific research due to its unique properties:

  • Chemistry: It serves as a model compound for studying the effects of deuteration on chemical reactivity and properties.

  • Biology: The compound is used in metabolic studies to trace the pathways of methoxy-containing molecules.

  • Medicine: It is utilized in drug development and pharmacokinetic studies to understand the behavior of methoxy-containing drugs.

  • Industry: The compound finds applications in the synthesis of fine chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism by which 4-Methoxytoluene-2,3,5,6-D4 exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound interacts with enzymes and receptors that are sensitive to methoxy groups.

  • Pathways Involved: It can modulate metabolic pathways, influence gene expression, and affect signal transduction processes.

Comparison with Similar Compounds

4-Methoxytoluene-2,3,5,6-D4 is compared with other similar compounds to highlight its uniqueness:

  • Benzene-1,2,4,5-d4: Similar in structure but lacks the methoxy group.

  • 3-Methoxy-6-methylbenzene: Similar methoxy group placement but without deuteration.

  • p-Methoxytoluene: Similar to the compound but without deuteration.

These compounds differ in their reactivity, stability, and applications, making this compound a unique and valuable compound in scientific research.

Properties

IUPAC Name

1,2,4,5-tetradeuterio-3-methoxy-6-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLICZRVGGXEOD-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxytoluene-2,3,5,6-D4
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4-Methoxytoluene-2,3,5,6-D4
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4-Methoxytoluene-2,3,5,6-D4
Reactant of Route 4
4-Methoxytoluene-2,3,5,6-D4
Reactant of Route 5
4-Methoxytoluene-2,3,5,6-D4
Reactant of Route 6
4-Methoxytoluene-2,3,5,6-D4

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